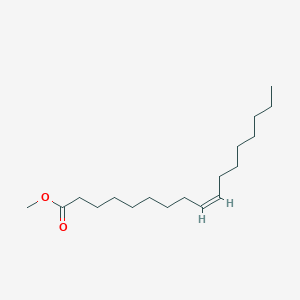
Methyl 9(Z)-Heptadecenoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 9(Z)-Heptadecenoate: is an organic compound belonging to the class of fatty acid methyl esters. It is characterized by a long hydrocarbon chain with a double bond in the Z (cis) configuration at the 9th carbon position. This compound is commonly found in various natural sources, including plant oils and animal fats. It is used in a variety of applications, ranging from industrial processes to scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 9(Z)-Heptadecenoate typically involves the esterification of (Z)-9-Heptadecenoic acid with methanol. This reaction is catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through the transesterification of triglycerides containing (Z)-9-Heptadecenoic acid. This process involves the reaction of triglycerides with methanol in the presence of a strong base such as sodium methoxide. The reaction is typically conducted at elevated temperatures and pressures to enhance the reaction rate and yield.
化学反应分析
Types of Reactions:
Oxidation: Methyl 9(Z)-Heptadecenoate can undergo oxidation reactions to form epoxides or hydroxylated derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to its corresponding saturated ester using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups. Common reagents include alkyl halides and amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and catalytic amounts of transition metals.
Reduction: Hydrogen gas, palladium on carbon, and mild reaction conditions.
Substitution: Alkyl halides, amines, and basic or acidic conditions depending on the desired product.
Major Products Formed:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated esters.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Chemistry:
Catalysis: Methyl 9(Z)-Heptadecenoate is used as a substrate in catalytic studies to investigate the efficiency of various catalysts in esterification and transesterification reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Lipid Metabolism: The compound is used in studies related to lipid metabolism and the role of unsaturated fatty acids in biological systems.
Membrane Studies: It is employed in research on cell membrane structure and function, particularly in the context of fatty acid composition.
Medicine:
Drug Delivery: this compound is explored as a potential carrier for drug delivery systems due to its lipophilic nature.
Nutraceuticals: It is investigated for its potential health benefits, including anti-inflammatory and antioxidant properties.
Industry:
Biodiesel Production: The compound is a component of biodiesel formulations, contributing to the renewable energy sector.
Surfactants: It is used in the production of surfactants and emulsifiers for various industrial applications.
作用机制
The mechanism of action of Methyl 9(Z)-Heptadecenoate involves its interaction with biological membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also serve as a substrate for enzymes involved in fatty acid metabolism, leading to the production of bioactive metabolites. These interactions can influence various cellular processes, including signal transduction, energy production, and inflammation.
相似化合物的比较
(Z)-9-Hexadecenoic acid methyl ester: Similar in structure but with a shorter hydrocarbon chain.
9,12-Octadecadienoic acid methyl ester: Contains two double bonds, making it more unsaturated.
9,12,15-Octadecatrienoic acid methyl ester: Contains three double bonds, further increasing its degree of unsaturation.
Uniqueness:
Chain Length: Methyl 9(Z)-Heptadecenoate has a unique chain length that influences its physical and chemical properties.
Single Double Bond: The presence of a single double bond in the Z configuration imparts specific reactivity and biological activity.
Applications: Its specific structure makes it suitable for a range of applications, from biodiesel production to pharmaceutical research.
属性
分子式 |
C18H34O2 |
|---|---|
分子量 |
282.5 g/mol |
IUPAC 名称 |
methyl (Z)-heptadec-9-enoate |
InChI |
InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h9-10H,3-8,11-17H2,1-2H3/b10-9- |
InChI 键 |
GTSDEAFDHYYGKM-KTKRTIGZSA-N |
手性 SMILES |
CCCCCCC/C=C\CCCCCCCC(=O)OC |
规范 SMILES |
CCCCCCCC=CCCCCCCCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


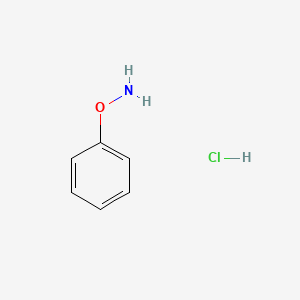


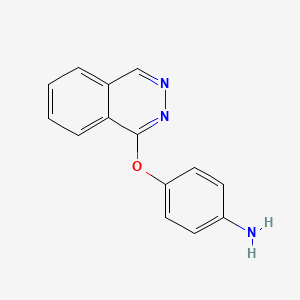
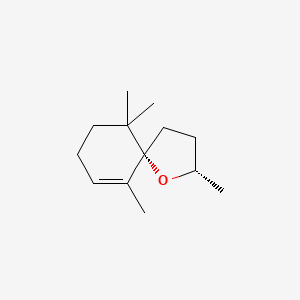

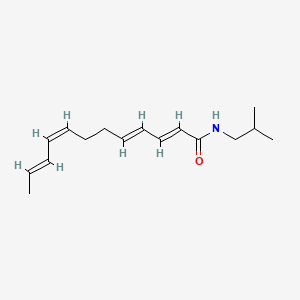

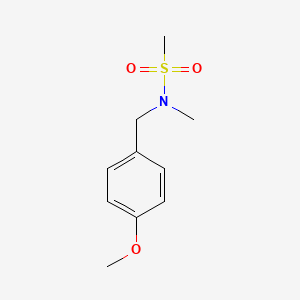

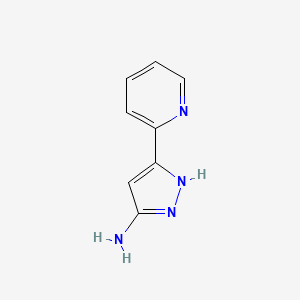


![4-Phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1366658.png)
